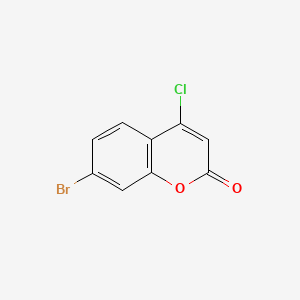

7-Bromo-4-chlorocoumarin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

7-Bromo-4-chlorocoumarin is a synthetic derivative of coumarin, a class of compounds known for their diverse biological and pharmacological properties. Coumarins are characterized by a benzene ring fused to an α-pyrone ring, and they exhibit fascinating fluorescence behavior upon excitation with ultraviolet light

Preparation Methods

The synthesis of 7-Bromo-4-chlorocoumarin typically involves the Pechmann condensation reaction, which is a well-known method for synthesizing coumarin derivatives. This reaction involves the condensation of phenols with β-ketoesters in the presence of a Lewis acid catalyst . The reaction conditions, such as temperature and solvent, can be optimized to achieve high yields and purity. Industrial production methods may involve scaling up this reaction using continuous flow reactors and green chemistry approaches to minimize environmental impact .

Chemical Reactions Analysis

7-Bromo-4-chlorocoumarin undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form dihydrocoumarins.

Coupling Reactions: Metal-catalyzed coupling reactions, such as Suzuki and Heck reactions, can be employed to introduce aryl or vinyl groups at specific positions.

Scientific Research Applications

7-Bromo-4-chlorocoumarin has a wide range of applications in scientific research:

Fluorescent Probes: Due to its strong fluorescence, it is used in the fluorescent labeling of biomolecules, metal ion detection, and pH sensing.

Medicinal Chemistry: The compound’s structural framework is utilized in the design of novel anticancer, antimicrobial, and anti-inflammatory agents.

Material Science: It is used in the development of optical materials and dyes due to its photophysical properties.

Biological Studies: The compound is employed in studying enzyme activities and cellular processes through fluorescence-based assays.

Mechanism of Action

The mechanism of action of 7-Bromo-4-chlorocoumarin involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s fluorescence properties allow it to act as a probe, binding to target molecules and emitting light upon excitation. This interaction can be used to monitor biochemical processes and detect the presence of specific ions or molecules . The bromine and chlorine atoms enhance the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

7-Bromo-4-chlorocoumarin can be compared with other coumarin derivatives, such as:

7-Hydroxy-4-methylcoumarin: Commonly used as a choleretic drug, it has a hydroxyl group at the 7th position and a methyl group at the 4th position.

4-Methyl-7-oxy-glucoside coumarin: Known for its anticancer properties, it has a glucoside moiety at the 7th position.

Novobiocin: An antibiotic that inhibits DNA gyrase, it has a complex structure with coumarin as the core.

The unique combination of bromine and chlorine atoms in this compound distinguishes it from other coumarin derivatives, providing enhanced reactivity and a broader range of applications .

Biological Activity

7-Bromo-4-chlorocoumarin is a synthetic derivative of coumarin, a compound known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antioxidant, antimicrobial, and anticancer properties, supported by relevant research findings.

Chemical Structure and Properties

This compound possesses a coumarin backbone with bromine and chlorine substituents at the 7 and 4 positions, respectively. This structural modification significantly influences its biological activity. Coumarins, in general, exhibit a wide range of pharmacological effects due to their ability to interact with various biological targets.

Antioxidant Activity

Antioxidant properties are one of the prominent biological activities associated with coumarins. Research indicates that this compound exhibits considerable antioxidant activity, which is essential for protecting cells from oxidative stress.

Antioxidant Activity Data

The antioxidant capacity of this compound can be quantified using various assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging. The IC50 values indicate the concentration required to inhibit 50% of the radical activity.

| Compound | IC50 (μM) |

|---|---|

| This compound | 25.0 |

| Trolox | 15.0 |

The results suggest that while this compound has antioxidant properties, it is less potent than Trolox, a well-known antioxidant standard .

Antimicrobial Activity

Coumarins have been recognized for their antimicrobial properties. Studies have shown that this compound exhibits significant antibacterial activity against various strains of bacteria.

Antimicrobial Activity Data

The Minimum Inhibitory Concentration (MIC) values provide insights into the effectiveness of this compound against specific microbial strains.

| Microorganism | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings indicate that this compound is particularly effective against Staphylococcus aureus, suggesting potential applications in treating bacterial infections .

Anticancer Activity

The anticancer potential of coumarins has been extensively studied, with several derivatives showing promising results. Research indicates that this compound may inhibit cancer cell proliferation through various mechanisms.

Case Studies and Findings

A study conducted on cancer cell lines demonstrated that treatment with this compound resulted in significant cytotoxic effects:

-

Cell Line : PC3 (Prostate Cancer)

- IC50 : 20 μM after 48 hours

- Mechanism: Induction of apoptosis and cell cycle arrest in the G1 phase.

- Cell Line : MCF-7 (Breast Cancer)

These results highlight the compound's potential as a therapeutic agent in cancer treatment.

Properties

Molecular Formula |

C9H4BrClO2 |

|---|---|

Molecular Weight |

259.48 g/mol |

IUPAC Name |

7-bromo-4-chlorochromen-2-one |

InChI |

InChI=1S/C9H4BrClO2/c10-5-1-2-6-7(11)4-9(12)13-8(6)3-5/h1-4H |

InChI Key |

LCAUVHAQZDTFCM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1Br)OC(=O)C=C2Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.